1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea

Catalog No.
S12291180
CAS No.
124655-15-8
M.F
C17H14N2O2
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea

CAS Number

124655-15-8

Product Name

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea

IUPAC Name

1-(5-hydroxynaphthalen-1-yl)-3-phenylurea

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C17H14N2O2/c20-16-11-5-8-13-14(16)9-4-10-15(13)19-17(21)18-12-6-2-1-3-7-12/h1-11,20H,(H2,18,19,21)

InChI Key

NXYDTUKYVRCOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2C=CC=C3O

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea is a synthetic organic compound characterized by its unique structural components, which include a naphthalene ring, a hydroxyl group, and a phenylurea moiety. This compound exhibits significant potential in various fields, particularly in medicinal chemistry due to its bioactive properties. The presence of the hydroxyl group on the naphthalene ring is crucial for its biological activity, influencing the compound's interactions with biological targets.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to yield alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The aromatic rings in the compound can engage in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. These reactions typically require specific conditions such as temperature and solvent choice to optimize yields and selectivity.

The biological activity of 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea has been the subject of research due to its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties: It has shown activity against certain bacterial strains, indicating potential for use in treating infections.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Research indicates that it could inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The synthesis of 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea typically involves multi-step organic reactions:

  • Formation of the Naphthalene Intermediate: Naphthalene is reacted with a suitable alkylating agent under controlled conditions to form a naphthalene derivative.
  • Hydroxylation: The naphthalene derivative undergoes hydroxylation to introduce the hydroxy group at the desired position.
  • Urea Formation: The final step involves reacting the hydroxylated naphthalene with phenyl isocyanate to yield 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea.

Optimization of reaction conditions such as temperature, pressure, and solvent choice is essential for achieving high yields and purity.

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea has several applications across various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Material Science: The compound can be utilized in developing new materials with specific properties, including polymers and catalysts.
  • Biological Research: It serves as a tool for studying biological pathways and mechanisms due to its unique structural features.

Interaction studies involving 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against specific cell lines or pathogens.

These interactions are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds exhibit structural similarities to 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxyphenyl)-3-phenylureaHydroxy group on a phenyl ringPotentially different biological activities
1-(4-Methoxyphenyl)-3-(5-hydroxynaphthalen-1-yl)ureaMethoxy substitution on phenyl groupAltered electronic properties affecting reactivity
1-(2-Hydroxyphenyl)-3-phenyldiazenesDiazenes instead of urea moietyDifferent reactivity patterns due to diazene group

The uniqueness of 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea lies in its specific structural features that confer distinct chemical and biological properties compared to its analogs. The combination of a hydroxynaphthalene ring with a phenylurea moiety creates opportunities for diverse interactions within biological systems, making it an interesting subject for further research and application development.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

278.105527694 g/mol

Monoisotopic Mass

278.105527694 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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